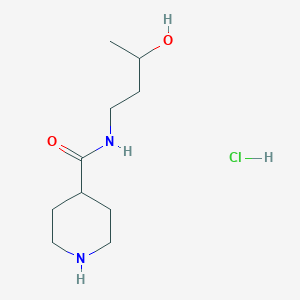

N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-(3-hydroxybutyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8(13)2-7-12-10(14)9-3-5-11-6-4-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUMEGMUILZSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)C1CCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220019-10-2 | |

| Record name | 4-Piperidinecarboxamide, N-(3-hydroxybutyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 4-piperidinecarboxylic acid with 3-hydroxybutylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The piperidine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the piperidine ring.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Backbone Similarities

The hydrochloride salt form enhances solubility in aqueous environments, a critical factor for bioavailability .

Substituent-Driven Differences

- Hydroxybutyl vs. In contrast, the methoxypropyl group in the methoxypropyl analog (C₁₀H₂₀ClN₂O₂) may increase lipophilicity, influencing membrane permeability .

- Aromatic vs. Aliphatic Substituents: The cyanophenyl (C₁₃H₁₆ClN₃O) and hydroxyphenyl (C₁₂H₁₇ClN₂O₂) derivatives incorporate aromatic systems, which could enhance binding to hydrophobic pockets in proteins. However, the hydroxybutyl variant’s aliphatic chain may prioritize solubility over aromatic stacking interactions .

Physicochemical Properties

- Solubility : The hydroxybutyl group’s hydroxyl moiety likely improves aqueous solubility compared to purely aliphatic or aromatic analogs.

- Stability : The hydrochloride salt form mitigates hygroscopicity issues common in free-base amines.

Biological Activity

N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by research findings and relevant data.

Chemical Structure and Properties

This compound is categorized as a piperidine derivative. Its structure includes a piperidine ring substituted with a 3-hydroxybutyl group, which is significant for its biological interactions. The compound's molecular formula is C₉H₁₈ClN₂O₂, and it has been synthesized for various research applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems.

- Receptor Binding : The hydroxybutyl group enhances binding affinity to various receptors, potentially modulating their activity. This interaction can lead to downstream effects that influence cellular signaling pathways.

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes within cells.

Antiviral Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit antiviral properties. For instance, related compounds have shown inhibitory activity against CCR5, a co-receptor critical for HIV entry into cells. In a comparative study, some derivatives demonstrated IC₅₀ values comparable to established antiviral agents such as maraviroc .

| Compound | IC₅₀ (nM) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Maraviroc | 25.43 | CCR5 Inhibitor |

| 16g | 25.73 | CCR5 Inhibitor |

Case Studies

- Study on Receptor Interaction : A study investigated the binding affinity of similar piperidine derivatives to dopamine D3 receptors, revealing that modifications in the alkyl chain significantly influenced receptor selectivity and potency .

- In Vivo Efficacy : Another research effort focused on the in vivo effects of related compounds on serum biomarkers associated with inflammation and immune response, showcasing their potential as therapeutic agents in disease models .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific hydroxybutyl substitution, which differentiates it from other piperidine derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxybutyl group | Potential antiviral activity |

| N-(3-hydroxypropyl)piperidine-4-carboxamide | Propyl group | Moderate receptor binding |

| N-(3-hydroxyethyl)piperidine-4-carboxamide | Ethyl group | Lower potency compared to butyl derivative |

Future Directions and Research Opportunities

The ongoing exploration of this compound's biological activity presents numerous avenues for future research:

- Optimization of Structure : Further modifications could enhance its receptor selectivity and potency.

- Clinical Trials : Investigating its efficacy in clinical settings would provide valuable insights into its therapeutic potential.

- Mechanistic Studies : Detailed studies on its mechanism of action could uncover novel pathways for drug development.

Q & A

Q. What are the recommended synthetic routes for N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling piperidine-4-carboxylic acid derivatives with 3-hydroxybutylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt), followed by hydrochloric acid salt formation. Reaction efficiency can be optimized by:

- Using anhydrous solvents (e.g., DMF or DCM) to minimize side reactions .

- Monitoring reaction progress via TLC or LC-MS to identify intermediate stages .

- Adjusting stoichiometric ratios (e.g., 1.2 equivalents of 3-hydroxybutylamine) to drive the reaction to completion .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- Purity : Use reversed-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% TFA) to assess purity ≥98% .

- Structural Confirmation :

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., piperidine ring protons at δ 2.5–3.5 ppm, hydroxybutyl protons at δ 1.6–1.8 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (expected [M+H]+ ~289.2) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement assays (e.g., -spiperone for dopamine D3 receptor affinity) to evaluate binding constants (K) .

- Enzyme Inhibition : Screen against kinase panels (e.g., Abl-1, VEGFR-2) using fluorescence-based ATP consumption assays .

Advanced Research Questions

Q. What strategies are effective in analyzing the compound’s metabolic stability and identifying major metabolites?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with human or rat liver microsomes (1 mg/mL protein, NADPH-regenerating system) and quantify parent compound depletion via LC-MS/MS. Major metabolic pathways (e.g., hydroxylation, glucuronidation) can be inferred from metabolite masses .

- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) into crystal structures of target receptors (e.g., D3R PDB: 3PBL) to identify key binding interactions (e.g., hydrogen bonds with Asp110, hydrophobic contacts with piperidine ring) .

- QSAR Modeling : Corrogate substituent effects (e.g., hydroxybutyl chain length) with activity data to predict optimal modifications .

Q. How can conflicting data on the compound’s receptor binding affinity be resolved?

- Methodological Answer :

- Competitive Binding Assays : Compare results across multiple radioligands (e.g., -spiperone vs. -raclopride) to rule out assay-specific artifacts .

- Structural Analysis : Use cryo-EM or X-ray crystallography to verify binding poses and identify allosteric modulation mechanisms .

Q. What experimental approaches validate the compound’s blood-brain barrier (BBB) penetration in preclinical models?

- Methodological Answer :

- In Situ Perfusion : Measure brain uptake in rodents using a validated perfusion technique (K values >0.5 µL/min/g indicate good BBB penetration) .

- Brain-to-Plasma Ratio : Quantify compound levels in plasma and brain homogenates via LC-MS/MS after intravenous administration. Ratios >2 suggest favorable CNS exposure .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC values across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.